molecular formula C12H19N B8549951 4-(2-Methyl-butyl)-benzylamine

4-(2-Methyl-butyl)-benzylamine

Cat. No.: B8549951
M. Wt: 177.29 g/mol
InChI Key: VOAUWQMRWQJTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-butyl)-benzylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

[4-(2-methylbutyl)phenyl]methanamine

InChI

InChI=1S/C12H19N/c1-3-10(2)8-11-4-6-12(9-13)7-5-11/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

VOAUWQMRWQJTRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, add a mixture of 4-(1-methanesulfonyloxy-2-methyl-butyl)-benzonitrile (1.3 g, 4.9 mmol) in diethyl ether (5 mL) to a slurry of lithium aluminum hydride (820 mg, 19.5 mmol) in diethyl ether (25 mL) at 0° C. Heat the mixture under reflux for 1 h. Cool the mixture in an ice-bath and add water (0.9 mL), 15% aqueous NaOH (0.9 mL) and water (2.8 mL). Apply the mixture to a silica gel column eluting with dichloromethane and 5:1 dichloromethane in chloroform/methanol/concentrated ammonium hydroxide (80:18:2) to provide the title compound (450 mg, 52%). MS (ES+) m/z: 178 (M+H)+.
Name
4-(1-methanesulfonyloxy-2-methyl-butyl)-benzonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
52%

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